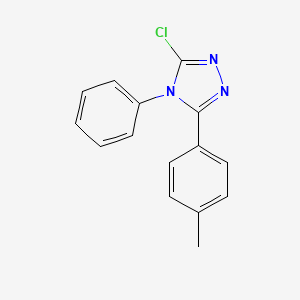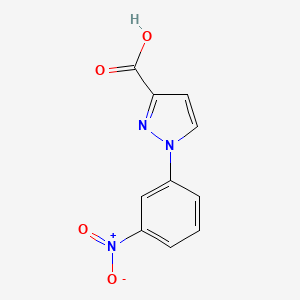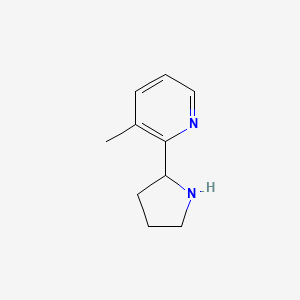
3-Methyl-2-(pyrrolidin-2-yl)pyridine
Overview
Description
“3-Methyl-2-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as Nicotine, Flux MAAG, L-Nicotine, and others .
Synthesis Analysis
The synthesis of compounds similar to “3-Methyl-2-(pyrrolidin-2-yl)pyridine” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(pyrrolidin-2-yl)pyridine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 .Chemical Reactions Analysis
The pyrrolidine ring, which is a part of “3-Methyl-2-(pyrrolidin-2-yl)pyridine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring’s non-planarity allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-2-(pyrrolidin-2-yl)pyridine” is 162.2316 . More detailed physical and chemical properties may be available from specialized chemical databases or resources .Scientific Research Applications
Synthesis and Structural Analysis
- Thioanalogues Synthesis : Thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, were synthesized, with their structures confirmed through various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Organic Chemistry and Medicinal Applications
- Pyrrolidines in Medicine : Pyrrolidines, including pyrrolidin-2-ylmethylamino derivatives, show significant biological effects and are used in medicine, industry, and as agrochemical substances (Żmigrodzka et al., 2022).
- Optically Active Triamines : Synthesis of new optically active triamines derived from 2,6-bis(aminomethyl)pyridine for potential medicinal applications has been explored (Bernauer et al., 1993).
Materials Science and Industrial Applications
- Electroluminescence for OLEDs : Pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, have been used to synthesize orange-red iridium(III) complexes, exhibiting high efficiency and potential for OLED applications (Su et al., 2021).
- Dye-Sensitized Solar Cells : Pyridine-anchor co-adsorbents, including derivatives of N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine, have been synthesized for use in dye-sensitized solar cells, improving performance and efficiency (Wei et al., 2015).
Spectroscopy and Molecular Characterization
- NMR Characterization : Comprehensive NMR assignment of derivatives, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been conducted for better understanding of their molecular structure and potential catalyzing mechanisms (Yan-fang, 2008).
Future Directions
properties
IUPAC Name |
3-methyl-2-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHWGGROIBWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654890 | |
| Record name | 3-Methyl-2-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-2-yl)pyridine | |
CAS RN |
23894-37-3 | |
| Record name | 3-Methyl-2-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



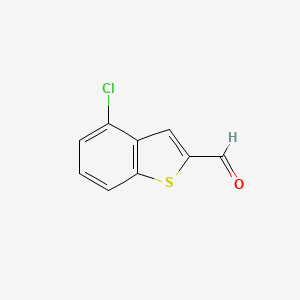
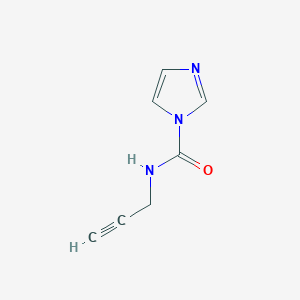
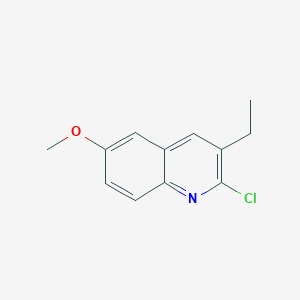
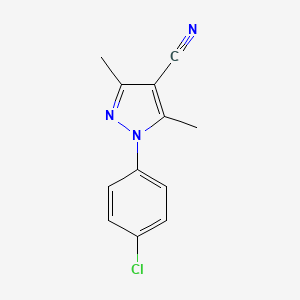
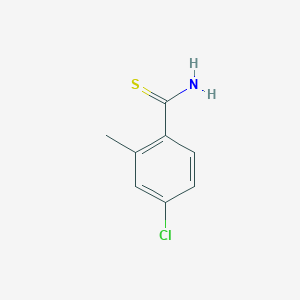
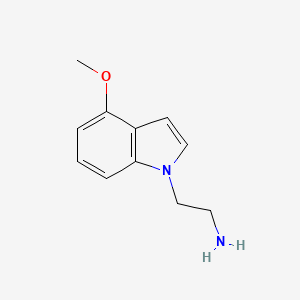
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
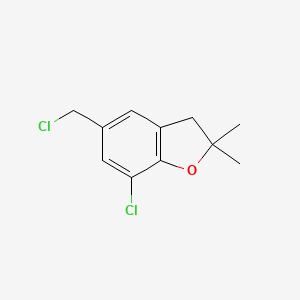
![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)
